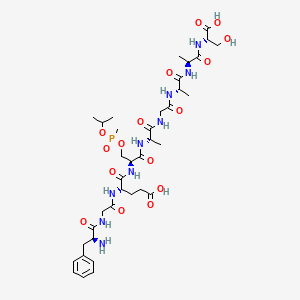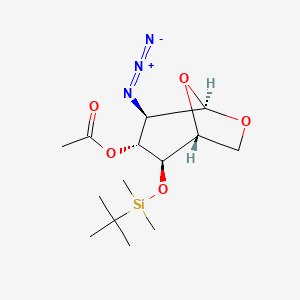
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose is a complex organic compound with the molecular formula C14H25N3O5Si and a molecular weight of 343.46 . This compound is notable for its unique structure, which includes an azido group, an acetyl group, and a TBDMS (tert-butyldimethylsilyl) protecting group. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.
Métodos De Preparación
The synthesis of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose typically involves multiple steps. One common method starts with the precursor 1,6-anhydro-2-azido-2-deoxy-beta-D-glucopyranose. The synthetic route includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole to form the TBDMS-protected intermediate.
Acetylation: The protected intermediate is then acetylated using acetic anhydride and pyridine to introduce the acetyl group at the 3-O position.
Purification: The final product is purified using column chromatography to obtain this compound in high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with phosphines or thiols, to form amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: The TBDMS protecting group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, TBDMS-Cl, imidazole, hydrogen gas, palladium catalysts, and TBAF. Major products formed from these reactions include amines, deprotected sugars, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: The compound is employed in the study of glycosylation processes and the development of glycan-based probes.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other sugar molecules or glycosylated proteins . This process is facilitated by the presence of the acetyl and TBDMS protecting groups, which enhance the compound’s stability and reactivity.
Comparación Con Compuestos Similares
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose can be compared with other similar compounds, such as :
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose: Lacks the acetyl and TBDMS protecting groups, making it less stable and less reactive.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Contains multiple acetyl groups, which can affect its solubility and reactivity.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranose: Similar structure but with different sugar moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the azido group, acetyl group, and TBDMS protecting group, which together enhance its stability, reactivity, and versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H25N3O5Si |
|---|---|
Peso molecular |
343.45 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4R,5R)-4-azido-2-[tert-butyl(dimethyl)silyl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C14H25N3O5Si/c1-8(18)20-12-10(16-17-15)13-19-7-9(21-13)11(12)22-23(5,6)14(2,3)4/h9-13H,7H2,1-6H3/t9-,10-,11-,12-,13-/m1/s1 |
Clave InChI |
NMSRSKBJEMUHOM-SYLRKERUSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-] |
SMILES canónico |
CC(=O)OC1C(C2OCC(C1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
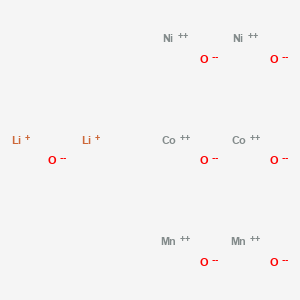
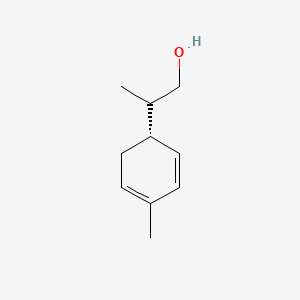
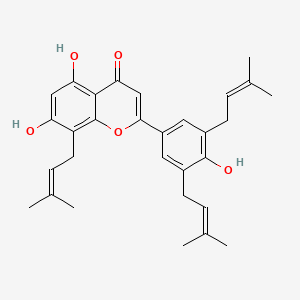
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
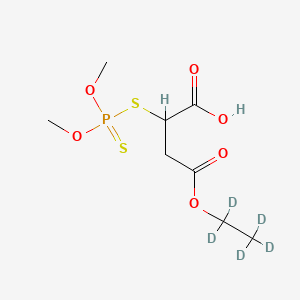
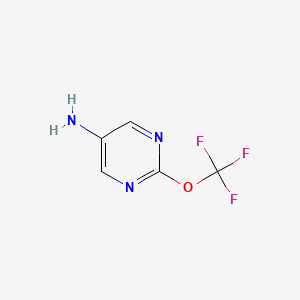
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
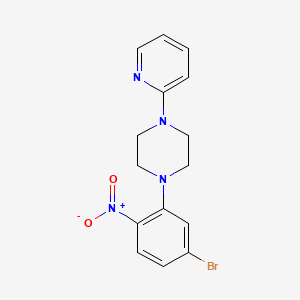
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
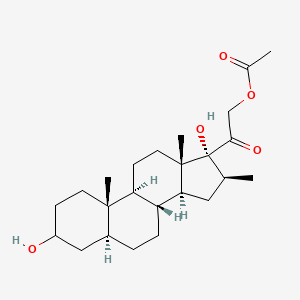
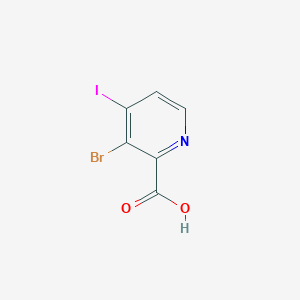
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
